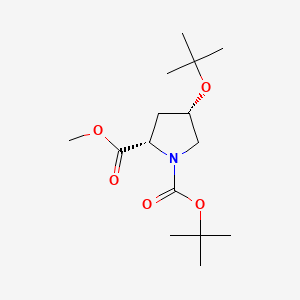

O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate

Description

O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by two ester groups (tert-butyl and methyl) and a tert-butoxy substituent at the 4-position. Its stereochemistry (2S,4S) and bulky tert-butyl groups make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical applications such as PROTAC (Proteolysis-Targeting Chimera) development . The compound’s structure enhances solubility in organic solvents and stability under acidic conditions, making it suitable for multi-step synthetic routes.

Properties

Molecular Formula |

C15H27NO5 |

|---|---|

Molecular Weight |

301.38 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C15H27NO5/c1-14(2,3)20-10-8-11(12(17)19-7)16(9-10)13(18)21-15(4,5)6/h10-11H,8-9H2,1-7H3/t10-,11-/m0/s1 |

InChI Key |

GUXOXQWXGHZOSN-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)(C)O[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl and methyl groups with a pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate with structurally related pyrrolidine derivatives, highlighting key differences in substituents, stereochemistry, and applications:

Key Observations:

Substituent Effects: The tert-butoxy group in the main compound provides steric bulk and lipophilicity, favoring stability in organic solvents and resistance to hydrolysis. In contrast, fluoro () and difluoromethoxy () substituents introduce electronegativity, altering reactivity in nucleophilic environments . Amino () and hydroxymethyl () groups increase polarity, making these compounds suitable for aqueous-phase reactions or salt formation (e.g., hydrochloride salts) .

Stereochemical Influence :

- The (2S,4S) configuration in the main compound is critical for binding to Von Hippel-Lindau (VHL) E3 ligase in PROTACs, as demonstrated in . Conversely, the (2S,4R) isomer in ’s compound may exhibit distinct biological activity due to altered spatial orientation .

Applications :

- PROTAC Development : The main compound’s tert-butyl esters act as protecting groups for carboxylic acids, enabling selective deprotection during multi-step syntheses of VHL-targeted degraders .

- Pharmaceutical Intermediates : ’s fluorinated analog is used in quality control due to its well-defined stereochemistry and purity standards .

Research Findings and Trends

- Synthetic Utility : highlights the use of HCl/dioxane for deprotecting tert-butyl esters, a strategy applicable to the main compound’s synthesis .

- Chiral Resolution : The (2S,4S) configuration is often achieved via enzymatic resolution or asymmetric catalysis, as seen in ’s synthesis of related pyrrolidine derivatives .

- Market Demand : High-purity analogs like those from (ISO-certified) and (benzyloxy-substituted) cater to niche pharmaceutical and agrochemical markets .

Biological Activity

O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate is a novel compound with a unique pyrrolidine structure that presents significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.

- Molecular Formula : C15H27NO5

- Molecular Weight : 301.38 g/mol

- CAS Number : 2619753-04-5

- Purity : ≥97%

The compound is characterized by the presence of a tert-butyl group and a methyl group, contributing to its unique reactivity profile. Its dicarboxylate moiety facilitates nucleophilic substitutions and esterification reactions, which are critical for further chemical transformations.

Biological Activity

Research into the biological activity of this compound indicates several promising avenues:

Pharmacological Potential

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Studies suggest that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Neuroprotective Effects : Preliminary findings indicate that pyrrolidine derivatives can exhibit neuroprotective properties, making them candidates for research into neurodegenerative diseases.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:

- Cellular Uptake : Investigations into how well the compound is absorbed by cells and its subsequent effects on cellular functions.

- Binding Affinity : Assessing the binding affinity to various biological targets to determine its potential efficacy as a drug candidate.

Comparative Analysis

The uniqueness of this compound lies in its specific stereochemistry and functional groups. It can be compared with structurally similar compounds to highlight differences in biological activity:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | 74844-91-0 | Hydroxyl group instead of tert-butoxy |

| (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | 102195-80-2 | Contains an oxo group |

| (2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate | 130966-46-0 | Hydroxyl substitution at a different position |

This table illustrates how structural variations can lead to differing biological activities, emphasizing the importance of specific functional groups and stereochemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis strategies. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace leaving groups in the synthesis process.

- Esterification Reactions : Forming esters from carboxylic acids and alcohols to create the dicarboxylate structure.

- Chiral Resolution Techniques : Employing methods to separate enantiomers to obtain the desired stereoisomer.

These methods highlight the importance of strategic planning in organic synthesis to achieve high yields and purity levels.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives exhibited significant protective effects against cell death and oxidative damage.

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition by pyrrolidine derivatives. The findings suggested that these compounds could effectively inhibit key enzymes involved in glucose metabolism, indicating potential applications in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.